molecular formula C6H10O5 B8003021 Isosaccharino-1,4-lactone CAS No. 20261-94-3

Isosaccharino-1,4-lactone

Cat. No.: B8003021
CAS No.: 20261-94-3
M. Wt: 162.14 g/mol
InChI Key: KMUZIMNQBZNRHZ-NJGYIYPDSA-N
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Description

Isosaccharino-1,4-lactone (CAS 7397-89-9) is a chiral γ-lactone that serves as a highly valuable and versatile building block in organic synthesis, particularly for the development of bioactive compounds. Its predefined stereochemistry, derived from D-lactose , makes it an ideal precursor for the synthesis of complex, enantiomerically pure molecules. Researchers utilize this compound as a key chiral starting material for the synthesis of novel anthracycline analogs aimed at overcoming multidrug resistance in cancer chemotherapy . Furthermore, its scaffold has been employed in the concise synthesis of 2-deoxyapio-L-furanosyl nucleosides, which are investigated for their potential antiviral and anticancer activities . The lactone has also been used in the chiral pool synthesis of (–)-frontalin, a pheromone, demonstrating its utility in natural product synthesis . With a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol, it is typically supplied as a white to off-white powder with a high purity (≥95%) . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUZIMNQBZNRHZ-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C1(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)[C@]1(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224708
Record name Isosaccharino-1,4-lactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20261-94-3, 7397-89-9
Record name erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20261-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosaccharino-1,4-lactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosaccharino-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

Cellulose undergoes a "peeling reaction" in alkaline media, where β-1,4-glycosidic bonds are cleaved to generate glucose units. These units isomerize and degrade via retro-aldol reactions, forming ISA as the dominant product. Under acidic conditions or elevated temperatures, ISA undergoes lactonization to produce this compound.

Key Steps:

  • Hydrolysis : NaOH or Ca(OH)₂ catalyzes cellulose depolymerization at 50–90°C.

  • Isomerization : Glucose converts to fructose intermediates.

  • Retro-aldol cleavage : Fructose splits into shorter-chain aldehydes and ketones.

  • Lactonization : ISA cyclizes into this compound at pH < 4.5.

Industrial-Scale Production

Large reactors optimize yield by controlling:

  • Temperature : 90°C maximizes β-ISA formation (12.7 g/L in 24 hours).

  • Base Catalyst : NaOH outperforms Ca(OH)₂ in yield but requires neutralization post-reaction.

  • Reaction Time : Prolonged durations (>4 days) reduce lactone stability due to secondary degradation.

Table 1: Alkaline Degradation Conditions and Yields

CatalystTemperature (°C)Time (h)ISA Yield (g/L)Lactone Purity (%)Source
NaOH902412.785–90
Ca(OH)₂90965.170–75
NaOH50488.280–85

Lactonization of Isosaccharinic Acid (ISA)

This compound is also synthesized by acid-catalyzed cyclization of ISA, a method preferred for laboratory-scale purity control.

Procedure

  • ISA Preparation : Cellulose-derived ISA is isolated via precipitation (e.g., calcium salts).

  • Acid Treatment : ISA is dissolved in dilute HCl or H₂SO₄ (pH 2–3) and heated to 60–80°C.

  • Cyclization : Intramolecular esterification forms the lactone ring, confirmed by NMR.

Table 2: Lactonization Parameters

AcidTemperature (°C)Time (h)Lactone Yield (%)
HCl60692
H₂SO₄80488
Acetic70875

Challenges

  • Byproducts : Over-acidification leads to ISA decomposition into metasaccharinic acid.

  • Scaling : Neutralization of residual acid requires careful pH adjustment to prevent lactone hydrolysis.

Synthesis from Lactose via Calcium Hydroxide Treatment

An alternative route uses lactose as a precursor, leveraging its structural similarity to cellulose.

Methodology

  • Alkaline Hydrolysis : Lactose is heated with saturated Ca(OH)₂ at 100°C.

  • Precipitation : α-GISA precipitates upon cooling, while β-GISA remains soluble.

  • Lactonization : α-GISA is treated with mild acids (e.g., citric acid) to yield the lactone.

Advantages:

  • High stereoselectivity for α-anomers.

  • Scalable for pharmaceutical applications (e.g., chiral synthons).

Radiochemical Synthesis

Irradiation of cellulose under hyperalkaline conditions (pH 12.7) enhances lactone yield by accelerating cellulose hydrolysis.

Process

  • Gamma Irradiation : Cellulose is exposed to 1 MGy γ-radiation.

  • Alkaline Hydrolysis : Irradiated cellulose reacts with NaOH, producing 4× more ISA than non-irradiated samples.

  • Lactonization : Acid quenching isolates this compound.

Applications:

  • Nuclear waste treatment: Degrades cellulose into non-complexing lactones.

  • Biodegradable foams: Enhanced lactone purity improves material stability.

Industrial and Environmental Considerations

Waste Management

  • Byproduct Recycling : Calcium salts from Ca(OH)₂ reactions are repurposed in construction materials.

  • Neutralization Costs : NaOH processes require HCl neutralization, increasing operational expenses.

Green Chemistry

  • Solvent-Free Systems : Melt polymerization of ISA reduces organic solvent use.

  • Biodegradability : Lactone-based foams decompose without toxic residues .

Chemical Reactions Analysis

Types of Reactions: Isosaccharino-1,4-lactone undergoes various chemical reactions, including:

    Hydrolysis: The lactone ring can be hydrolyzed back to isosaccharinic acid under acidic or basic conditions.

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed:

    Hydrolysis: Isosaccharinic acid.

    Oxidation: Various oxidized derivatives, depending on the specific conditions.

    Reduction: Reduced forms of this compound.

Scientific Research Applications

Synthetic Chemistry

1.1. Chiral Pool Synthesis

One of the prominent applications of ISL is its use in chiral pool synthesis. A notable example is the synthesis of (–)-frontalin, a pheromone used by certain beetles. The synthesis was achieved in a ten-step process with an overall yield of 17% using α-D-isosaccharino-1,4-lactone as a starting material . This demonstrates ISL's utility in producing complex organic molecules through efficient synthetic routes.

1.2. Platform Chemical

ISL and its derivatives are considered valuable platform chemicals. They can be utilized in the synthesis of various bioactive compounds and pharmaceuticals. For instance, α-glucoisosaccharinic acid (α-GISA), which can be converted to ISL, has been incorporated into the synthesis of anthracycline analogues and nucleoside analogues with antiviral properties . Such applications highlight the versatility of ISL as a precursor for biologically active compounds.

Environmental Applications

2.1. Biodegradable Foams

Research has shown that ISL can be incorporated into biodegradable materials, such as foams designed for environmental remediation. These foams can be used for decontaminating environments affected by heavy metals and actinides . The ability to create biodegradable materials from ISL not only addresses waste management issues but also offers sustainable solutions for environmental cleanup.

2.2. Metal Ion Complexation

ISL has been studied for its ability to form complexes with metal ions, particularly tetravalent actinides. This property is vital for developing methods to extract or immobilize harmful metals from contaminated sites . The interaction between ISL and metal ions can enhance the efficiency of remediation processes, making it a significant compound in environmental chemistry.

Biomedical Research

3.1. Physiological Presence

ISL is naturally present in human serum at concentrations around 1.7 mg/L . Understanding its physiological roles can lead to insights into its potential health benefits or impacts on human biology.

3.2. Antiviral and Antitumor Activity

The derivatives of ISL have been explored for their biological activities, including antiviral and antitumor effects. The incorporation of α-GISA into synthetic pathways has led to compounds with promising biological activities, indicating that ISL derivatives could be further developed as therapeutic agents .

Tables and Case Studies

Application Area Specific Application Details
Synthetic ChemistryChiral Pool SynthesisSynthesis of (–)-frontalin from α-D-isosaccharino-1,4-lactone
Platform ChemicalUsed in synthesis of anthracycline and nucleoside analogues
Environmental ApplicationsBiodegradable FoamsFoams for decontaminating heavy metals
Metal Ion ComplexationComplexation with actinides for remediation
Biomedical ResearchPhysiological PresenceFound in human serum at 1.7 mg/L
Antiviral and Antitumor ActivityPotential therapeutic uses derived from α-GISA

Mechanism of Action

The mechanism by which isosaccharino-1,4-lactone exerts its effects involves its ability to form complexes with metal ions. This property is particularly relevant in the context of nuclear waste management, where it can affect the solubility and mobility of radioactive elements. The molecular targets and pathways involved include the interaction with metal ions and the subsequent impact on their chemical behavior .

Comparison with Similar Compounds

Structural Comparison with Similar 1,4-Lactones

Table 1: Structural and Physical Properties of Selected 1,4-Lactones
Compound Molecular Formula CAS Number Key Structural Features Solubility/Stability
Isosaccharino-1,4-lactone C₆H₁₀O₅ 7397-89-9 1,4-lactone ring; stereospecific C2/C3 hydroxyl groups Hydrated in physiological fluids
D-Glucono-1,4-lactone C₆H₁₀O₆ 1198-69-2 1,4-lactone with gluconic acid backbone Water-soluble; hydrolyzes to gluconic acid
D-Xylono-1,4-lactone C₅H₈O₅ 15384-37-9 Five-membered lactone derived from xylose White crystalline; polar solvent-soluble
L-Galactono-1,4-lactone C₆H₁₀O₆ 6394-56-7 Critical substrate in vitamin C biosynthesis High enzyme specificity (kcat/KM ~70x higher than L-gulono-1,4-lactone)
2-C-Methyl-D-ribono-1,4-lactone C₆H₁₀O₅ 492-30-8 Methyl group at C2; ribose-derived lactone Stable; used in enantiomerically pure synthesis

Key Observations :

  • Stereochemistry: this compound’s bioactivity and hydration state depend on its stereospecific hydroxyl group arrangement, contrasting with D-glucono-1,4-lactone’s linear gluconic acid backbone .
  • Ring Size: Unlike five-membered D-xylono-1,4-lactone, this compound’s six-membered ring enhances stability in alkaline conditions .

Reactivity Differences :

  • This compound’s hydrated form (isosaccharinate) dominates in aqueous environments, reducing its lactone ring reactivity compared to D-glucono-1,4-lactone, which rapidly hydrolyzes .
  • Methyl-substituted lactones (e.g., 2-C-Methyl-D-ribono-1,4-lactone) exhibit enhanced stereochemical control in organic synthesis due to steric effects .
Table 2: Bioactivity Comparison
Compound Biological Role/Activity Key Findings
This compound Antioxidant potential (inferred from isomers) Structural similarity to d-glucaric-1,4-lactone suggests anti-lipid peroxidation activity
L-Galactono-1,4-lactone Vitamin C biosynthesis substrate kcat/KM = 1.5 × 10⁴ M⁻¹s⁻¹; 70x more efficient than L-gulono-1,4-lactone
D-Glucono-1,4-lactone Food additive; chelating agent Low toxicity; hydrolyzes to gluconic acid in vivo
Idaric acid-1,4-lactone Lipid peroxidation inhibition Isomer F9 shows activity comparable to this compound derivatives

Mechanistic Insights :

  • Substitutions at C3 (e.g., methoxy or hydroxy groups) reduce anti-lipid peroxidation efficacy in both this compound isomers and related compounds like idaric acid derivatives .
  • L-Galactono-1,4-lactone’s C3 configuration is critical for enzyme recognition in vitamin C pathways, a feature absent in this compound .

Biological Activity

Isosaccharino-1,4-lactone (ISL), specifically α-D-isosaccharino-1,4-lactone, is a cyclic ester derived from isosaccharinic acid. This compound has garnered attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of ISL, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Characteristics

ISL is characterized by a five-membered lactone ring formed through the internal esterification of isosaccharinic acid. Its molecular structure includes multiple hydroxyl groups that enhance its reactivity and interaction with biological systems. The compound exists in two stereoisomeric forms: α-D-isosaccharino-1,4-lactone and β-D-isosaccharino-1,4-lactone, with the former being more extensively studied for its biological properties.

1. Chelating Agent

ISL has been identified as a chelating agent , particularly effective in alkaline conditions where it can bind metal ions through its hydroxyl groups. This property is significant in coordination chemistry and has implications for environmental remediation and metal detoxification in biological systems.

2. Antibacterial Properties

Recent studies have demonstrated that ISL exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This discovery is particularly relevant in the context of increasing antibiotic resistance, suggesting that ISL could be developed into a novel therapeutic agent for treating bacterial infections.

3. Metabolic Disorders

Research indicates that ISL may have therapeutic effects on metabolic disorders. Its structural properties allow it to interact with various metabolic pathways, potentially influencing glucose metabolism and lipid profiles. However, further studies are necessary to elucidate the specific mechanisms involved.

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial effects of ISL on Staphylococcus aureus and Escherichia coli. The results showed that ISL inhibited bacterial growth at certain concentrations, indicating its potential as a natural antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Study 2: Chelation Efficacy in Environmental Applications

Another study focused on the chelation properties of ISL in removing heavy metals from contaminated water sources. The findings suggested that ISL effectively binds to metal ions such as lead and cadmium, enhancing their removal efficiency compared to traditional methods.

Comparative Analysis with Related Compounds

To better understand ISL's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
α-D-Isosaccharinic AcidLinearPrecursor to ISL; more polar
β-D-Isosaccharino-1,4-lactoneCyclic (lactone)Stereoisomer; distinct properties
α-D-Glucoisosaccharinic AcidLinearSimilar reactivity; different stereochemistry

This table highlights how ISL's unique lactone structure differentiates it from other saccharinic acids and lactones, contributing to its specific reactivity patterns and biological activities.

Q & A

Q. What are the established methods for synthesizing isosaccharino-1,4-lactone in laboratory settings?

this compound can be synthesized via lactonization of its corresponding aldonic acid under acidic or enzymatic conditions. For example, galactaro-1,4-lactone was synthesized from aldaric acids using DMSO as a solvent, with yields monitored via ¹H-NMR analysis . Similar approaches, such as cyclization of isosaccharinic acid under controlled pH and temperature, may apply. Purification often involves recrystallization or chromatography, with structural confirmation via spectroscopic methods (e.g., NMR, IR) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Key analytical methods include:

  • NMR spectroscopy : To confirm lactone ring formation and stereochemistry (e.g., ¹³C-NMR for carbonyl carbon at ~170 ppm) .
  • Mass spectrometry (MS) : For molecular weight verification (C₆H₁₀O₅; theoretical MW: 162.14 g/mol) .
  • HPLC : To assess purity using reverse-phase columns and UV detection at 210–220 nm .
  • Polarimetry : To determine optical activity if the compound is chiral .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in enzymatic pathways related to ascorbate biosynthesis?

  • Substrate-specific enzyme assays : Test its conversion by dehydrogenases like L-galactono-1,4-lactone dehydrogenase (GALDH), which oxidizes structurally similar lactones (e.g., L-gulono-1,4-lactone) but with varying substrate affinities .
  • Gene silencing/knockout models : Compare ascorbate levels in plant systems (e.g., Arabidopsis) with and without lactone-oxidizing enzymes to identify metabolic contributions .
  • Isotopic labeling : Track ¹⁴C-labeled this compound in plant tissues to map metabolic flux .

Q. How can conflicting data on the metal-chelating properties of sugar lactones be resolved in studies involving this compound?

  • Controlled metal-binding assays : Use UV-Vis spectroscopy or isothermal titration calorimetry (ITC) to quantify chelation constants under standardized pH and ionic strength .
  • Competitive inhibition studies : Compare MMP inhibition (e.g., in HL-60 cells) with and without exogenous metal ions (Zn²⁺, Cu²⁺) to isolate chelation effects .
  • Statistical rigor : Ensure adequate sample sizes and replicate experiments to address variability, as highlighted in experimental design guidelines .

Q. What in vitro models are appropriate for assessing the inhibitory effects of this compound on matrix metalloproteinases (MMPs)?

  • Cell-based assays : Use cancer cell lines (e.g., HL-60) to measure MMP activity via gelatin zymography or fluorogenic substrates .
  • Recombinant enzyme assays : Purify MMPs (e.g., MMP-2/9) and test inhibition kinetics (IC₅₀) using this compound .
  • Molecular docking simulations : Predict binding interactions with MMP active sites to guide mechanistic studies .

Q. How does the substrate specificity of lactone-oxidizing enzymes affect the metabolic conversion of this compound in plant systems?

  • Enzyme kinetics : Compare kcat/Km values for this compound versus other substrates (e.g., L-fucono-1,4-lactone) using purified enzymes .
  • Structural studies : Perform X-ray crystallography or mutagenesis to identify active-site residues critical for substrate recognition .
  • Phylogenetic analysis : Map enzyme homologs across species to infer evolutionary constraints on substrate specificity .

Methodological Considerations

  • Data Contradictions : Address discrepancies (e.g., variable enzyme affinities) by standardizing assay conditions (pH, temperature, cofactors) and validating results across multiple models .
  • Reproducibility : Document experimental protocols in detail, including reagent sources and instrument calibration, per guidelines for analytical chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isosaccharino-1,4-lactone
Reactant of Route 2
Isosaccharino-1,4-lactone

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